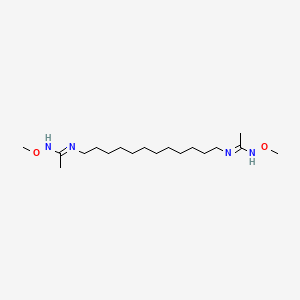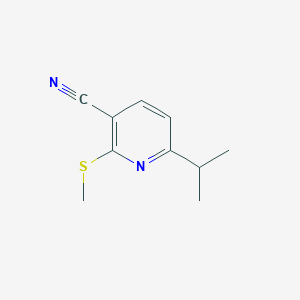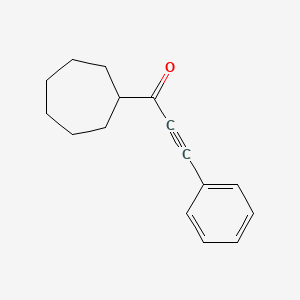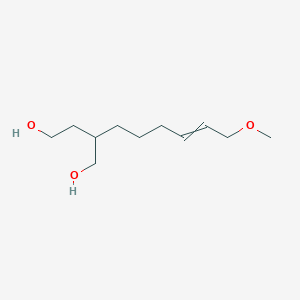![molecular formula C52H30N2 B12611035 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline CAS No. 877176-62-0](/img/structure/B12611035.png)
2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline is a complex organic compound characterized by its unique structure, which includes two pyrene moieties attached to a quinoxaline core via phenyl linkers. This compound is of significant interest in the field of organic electronics and photonics due to its remarkable photophysical properties, including strong fluorescence and high thermal stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline typically involves a multi-step process. One common method starts with the preparation of 4-(pyren-1-yl)benzaldehyde, which is then subjected to a condensation reaction with 2,3-diaminobenzene under acidic conditions to form the quinoxaline core . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different photophysical and chemical properties .
Aplicaciones Científicas De Investigación
2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline is primarily based on its ability to interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can lead to changes in the electronic properties of the compound, making it useful for applications in sensing and imaging . The compound’s fluorescence is a result of its conjugated π-electron system, which allows for efficient absorption and emission of light .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Bis[5-(pyren-1-yl)thiophen-2-yl]quinoxaline: Similar structure but with thiophene linkers instead of phenyl linkers.
2,3-Bis[4-(9H-carbazol-9-yl)phenyl]quinoxaline: Contains carbazole moieties instead of pyrene.
Uniqueness
2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline is unique due to its combination of pyrene moieties and quinoxaline core, which imparts strong fluorescence and high thermal stability. This makes it particularly suitable for applications in organic electronics and photonics, where these properties are highly desirable .
Propiedades
Número CAS |
877176-62-0 |
|---|---|
Fórmula molecular |
C52H30N2 |
Peso molecular |
682.8 g/mol |
Nombre IUPAC |
2,3-bis(4-pyren-1-ylphenyl)quinoxaline |
InChI |
InChI=1S/C52H30N2/c1-2-10-46-45(9-1)53-51(39-19-11-31(12-20-39)41-27-23-37-17-15-33-5-3-7-35-25-29-43(41)49(37)47(33)35)52(54-46)40-21-13-32(14-22-40)42-28-24-38-18-16-34-6-4-8-36-26-30-44(42)50(38)48(34)36/h1-30H |
Clave InChI |
NXDVXCHGWSIUFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=C(C=C3)C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C8=CC=C(C=C8)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5'-Bis{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-2,2'-bipyrazine](/img/structure/B12610952.png)

![1H-Indazole-3-carboxamide, 1-(3-amino-1,2-benzisoxazol-5-yl)-6-[4-[2-[(dimethylamino)methyl]-3-pyridinyl]-2-fluorophenyl]-7-fluoro-](/img/structure/B12610960.png)



![1-[(3-Chloro-4-methoxyphenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B12611000.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B12611005.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-fluoro-2-hydroxybenzamide](/img/structure/B12611014.png)




![3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid](/img/structure/B12611039.png)
